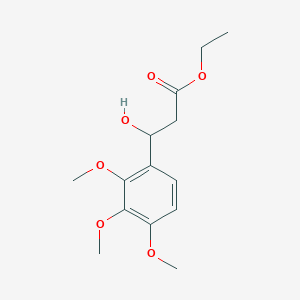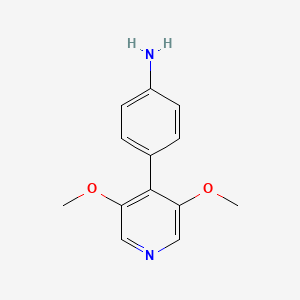![molecular formula C10H10FN B13666088 5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13666088.png)
5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a fluorinating agent to introduce the fluorine atom into the molecule. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity levels .
Analyse Des Réactions Chimiques
5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be compared with other similar compounds such as:
1H-Cyclopropa[a]naphthalene: Known for its structural similarities but different functional groups.
Other fluorinated cyclopropaquinolines: These compounds share the cyclopropaquinoline core but differ in the position and nature of substituents.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly alter its chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10FN |
|---|---|
Poids moléculaire |
163.19 g/mol |
Nom IUPAC |
5-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10FN/c11-7-1-2-8-9-3-6(9)5-12-10(8)4-7/h1-2,4,6,9,12H,3,5H2 |
Clé InChI |
WRHUQMUMKZWZFY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C3=C(C=C(C=C3)F)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)




![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)



![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)

